2-Isothiocyanatothiazole
Description
2-Isothiocyanatothiazole (chemical formula: C₄H₂N₂S₂) is a heterocyclic compound comprising a thiazole core substituted with an isothiocyanate (-N=C=S) group at the 2-position. The thiazole ring, a five-membered structure containing sulfur and nitrogen, confers stability and reactivity, while the isothiocyanate group enhances electrophilicity, enabling participation in nucleophilic addition and cycloaddition reactions . For instance, 2-aminothiazoles exhibit antibacterial and anti-inflammatory properties , while benzothiazoles with thiocyanate substituents demonstrate biocidal activity .
Properties
IUPAC Name |
2-isothiocyanato-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2S2/c7-3-6-4-5-1-2-8-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNGQGSQAMGWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isothiocyanatothiazole can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide in the presence of a base to form dithiocarbamate salts, which are then decomposed to yield isothiocyanates . Another method involves the sulfurization of isocyanides with elemental sulfur, catalyzed by amine bases such as DBU .
Industrial Production Methods: Industrial production of 2-Isothiocyanatothiazole typically employs scalable and sustainable methods. For instance, a one-pot process under aqueous conditions using cyanuric acid as a desulfurylation reagent has been developed for the efficient production of isothiocyanates . This method is advantageous due to its simplicity and the use of less toxic reagents.
Chemical Reactions Analysis
Types of Reactions: 2-Isothiocyanatothiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioureas.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioureas.
Substitution: Thiocarbamates and related derivatives.
Scientific Research Applications
2-Isothiocyanatothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isothiocyanatothiazole involves its interaction with cellular components. It can disrupt membrane integrity and inhibit enzymes involved in redox balance and metabolism, leading to cell death . The compound’s electrophilic nature allows it to react with nucleophilic sites in proteins and DNA, thereby exerting its biological effects.
Comparison with Similar Compounds
Table 1. Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |
|---|---|---|---|---|
| 2-Isothiocyanatothiazole | C₄H₂N₂S₂ | 142.20 | Not reported | Organic solvents |
| 2-Aminothiazole | C₃H₄N₂S | 100.14 | 90–92 | Water, ethanol |
| 2-Aminobenzothiazole | C₇H₆N₂S | 150.20 | 130–132 | DMSO, chloroform |
| 2-(Thiocyanatomethylthio)-benzothiazole | C₉H₆N₂S₃ | 254.36 | 72–74 | Acetone, dichloromethane |
Table 2. Key Research Findings
Research Findings and Challenges
- 2-Aminothiazole Derivatives: Demonstrated broad-spectrum antibacterial activity, with structure-activity relationships (SAR) indicating that electron-withdrawing groups enhance potency .
- Benzothiazole Synthesis : Herz reaction intermediates (e.g., dithiazole S-oxides) are sensitive to moisture, requiring anhydrous conditions for optimal yields .
- Thiocyanate-Containing Analogs : Exhibit higher environmental persistence due to sulfur content, necessitating careful wastewater management .
Biological Activity
2-Isothiocyanatothiazole is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
2-Isothiocyanatothiazole belongs to the class of isothiocyanates, characterized by the presence of the isothiocyanate functional group (-N=C=S) attached to a thiazole ring. This unique structure contributes to its reactivity and biological activity.
Antimicrobial Activity
Research has demonstrated that 2-Isothiocyanatothiazole exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.
Table 1: Antimicrobial Activity of 2-Isothiocyanatothiazole
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus cereus | 12 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 8 |
The inhibition zones were measured using the agar well diffusion method, indicating that 2-Isothiocyanatothiazole can effectively inhibit the growth of certain pathogenic bacteria .
Antioxidant Activity
The antioxidant potential of 2-Isothiocyanatothiazole has also been investigated. It acts as a free radical scavenger, which is crucial for preventing oxidative stress-related damage.
Table 2: Antioxidant Activity (IC50 Values)
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| 2-Isothiocyanatothiazole | 25 | 30 |
| Ascorbic Acid | 10 | 15 |
The results indicate that while it is less potent than ascorbic acid, it still exhibits significant antioxidant activity .
Anticancer Properties
Studies have suggested that 2-Isothiocyanatothiazole may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: Apoptosis Induction
In a study involving human breast cancer cells (MCF-7), treatment with 2-Isothiocyanatothiazole resulted in a dose-dependent increase in apoptotic cells. Flow cytometry analysis revealed that at concentrations of 50 µM and above, there was a significant increase in early and late apoptotic cells compared to control groups .
The biological activity of 2-Isothiocyanatothiazole can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, it reduces oxidative stress, which is implicated in various diseases.
- Signal Transduction Pathways : It may influence pathways related to apoptosis and cell cycle regulation, particularly in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
